Eupalinilide B

描述

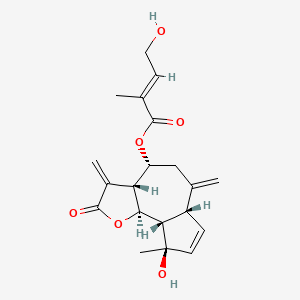

Structure

3D Structure

属性

分子式 |

C20H24O6 |

|---|---|

分子量 |

360.4 g/mol |

IUPAC 名称 |

[(3aR,4R,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3/b10-6+/t13-,14+,15+,16-,17-,20+/m0/s1 |

InChI 键 |

HCGYMFPNEDDKQY-LSOVPSQHSA-N |

手性 SMILES |

C/C(=C\CO)/C(=O)O[C@@H]1CC(=C)[C@@H]2C=C[C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O |

规范 SMILES |

CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O |

产品来源 |

United States |

Foundational & Exploratory

The Isolation of Eupalinilide B from Eupatorium lindleyanum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Eupalinilide B, a sesquiterpene lactone derived from the plant Eupatorium lindleyanum. This document details the experimental protocols for extraction and purification, presents key quantitative and spectroscopic data, and illustrates the compound's known biological signaling pathways.

Introduction

Eupatorium lindleyanum DC., a perennial herbaceous plant, has a long history of use in traditional medicine for treating ailments such as coughs and tracheitis.[1] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive compounds, particularly sesquiterpene lactones.[2] Among these, this compound has emerged as a compound of significant interest due to its potent cytotoxic activities against various cancer cell lines.[3]

This compound is a guaiane-type sesquiterpene lactone.[3] Its biological activity is noteworthy, particularly its role as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of several cancers.[1] Furthermore, this compound has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[4] This guide consolidates the available scientific information on the isolation of this compound to support further research and development.

Experimental Protocols

The isolation of this compound from Eupatorium lindleyanum involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocols are based on the seminal work that first reported the isolation of a series of eupalinilides, including this compound.

Plant Material and Extraction

A generalized workflow for the extraction and isolation of this compound is depicted below.

Caption: General workflow for the isolation of this compound.

Protocol:

-

Plant Material Collection and Preparation: The whole plant of Eupatorium lindleyanum is collected, dried, and ground into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with an organic solvent, typically 95% ethanol, at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, containing a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate this compound.

Protocol:

-

Silica Gel Column Chromatography: The dried ethyl acetate extract is loaded onto a silica gel column. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, starting with a low polarity and gradually increasing it. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show the presence of this compound are pooled, concentrated, and further purified on a Sephadex LH-20 column, typically using methanol as the mobile phase. This step is effective in removing pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using reversed-phase preparative HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the final compound is then assessed by analytical HPLC.

Quantitative and Spectroscopic Data

The successful isolation and characterization of this compound are confirmed by quantitative analysis and various spectroscopic methods.

Physicochemical and Yield Data

The following table summarizes the key properties of this compound. The yield is dependent on the specific batch of plant material and the efficiency of the isolation process.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₆ | [3] |

| Molecular Weight | 360.4 g/mol | [3] |

| Appearance | Colorless oil | [3] |

| Yield from Dry Plant | Data not available | - |

Spectroscopic Data

The structure of this compound was elucidated using a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | J (Hz) |

|---|---|---|

| 1 | 3.28 | m |

| 2 | 2.25, 2.08 | m |

| 3 | 2.45, 2.20 | m |

| 4 | 5.09 | d |

| 5 | 2.85 | m |

| 6 | 4.15 | dd |

| 7 | 2.90 | m |

| 8 | 2.65, 1.80 | m |

| 9 | 1.95, 1.65 | m |

| 13a | 6.20 | d |

| 13b | 5.58 | d |

| 14 | 1.15 | d |

| 15 | 1.05 | d |

| 2' | 6.85 | q |

| 3' | 1.85 | d |

| 4' | 1.80 | s |

Data as reported in Huo, J. et al., J. Nat. Prod. 2004, 67, 9, 1470–1475.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

|---|---|---|---|

| 1 | 51.2 | 13 | 125.5 |

| 2 | 30.1 | 14 | 16.8 |

| 3 | 35.4 | 15 | 20.5 |

| 4 | 78.9 | 1' | 167.2 |

| 5 | 50.1 | 2' | 128.1 |

| 6 | 82.5 | 3' | 138.5 |

| 7 | 48.2 | 4' | 15.8 |

| 8 | 38.7 | 5' | 14.5 |

| 9 | 32.6 | ||

| 10 | 140.1 | ||

| 11 | 139.8 | ||

| 12 | 170.2 |

Data as reported in Huo, J. et al., J. Nat. Prod. 2004, 67, 9, 1470–1475.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

|---|---|---|

| HR-ESI-MS | [M+Na]⁺ | 383.1470 (calcd. 383.1471) |

Data as reported in Huo, J. et al., J. Nat. Prod. 2004, 67, 9, 1470–1475.

Biological Activity and Signaling Pathways

This compound has been identified as a potent anti-cancer agent, primarily through its interaction with specific cellular signaling pathways.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a critical role in regulating gene expression and is often overexpressed in various cancers.[1] this compound acts as a selective and reversible inhibitor of LSD1.[1] By inhibiting LSD1, this compound leads to an increase in the methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are substrates of LSD1.[1] This alteration in histone methylation can reactivate tumor suppressor genes and inhibit cancer cell proliferation.

Caption: this compound's inhibition of the LSD1 signaling pathway.

Suppression of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition is a cellular process where epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive. This transition is a critical step in cancer metastasis. This compound has been shown to inhibit EMT in cancer cells.[1][4] It achieves this by increasing the expression of the epithelial marker E-cadherin while downregulating the mesenchymal marker N-cadherin.[1] This action helps to maintain the epithelial phenotype and reduces the migratory and invasive potential of cancer cells.

Caption: this compound's suppression of the EMT pathway.

Conclusion

This compound is a promising natural product isolated from Eupatorium lindleyanum with significant potential for development as an anti-cancer therapeutic. Its well-defined mechanisms of action, involving the inhibition of LSD1 and suppression of EMT, provide a strong rationale for its further investigation. This guide provides a comprehensive overview of the isolation and characterization of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The detailed protocols and data presented herein should facilitate the reproducible isolation of this compound and encourage further studies to unlock its full therapeutic potential.

References

- 1. This compound as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Eupalinilide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinilide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a compound of significant interest in oncological research. Its potent cytotoxic and anti-proliferative activities against various cancer cell lines, particularly laryngeal and pancreatic cancer, have positioned it as a promising lead for novel anti-cancer drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, details the experimental methodologies for its biological evaluation, and presents its mechanism of action through relevant signaling pathways.

Chemical Structure and Stereochemistry

This compound is classified as a germacrane sesquiterpene lactone. The fundamental structure was elucidated primarily through spectroscopic methods, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure:

The molecular formula for this compound is C₂₀H₂₄O₆. The chemical structure, as determined from spectroscopic analysis, is presented below.

Caption: Chemical structure of this compound.

Stereochemistry:

The precise stereochemical configuration of this compound, including the absolute configuration at its multiple chiral centers, was determined through detailed analysis of NMR data, likely including Nuclear Overhauser Effect (NOE) spectroscopy to establish the relative stereochemistry of the protons. The definitive assignment of its absolute stereochemistry would have been achieved through methods such as X-ray crystallography of a suitable crystalline derivative or by total synthesis from a chiral precursor of known configuration.

Note: The detailed ¹H and ¹³C NMR spectroscopic data and specific experimental details for the complete stereochemical elucidation of this compound from the primary literature were not available in the searched resources. The information presented is based on the reported structural announcements.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-cancer properties, primarily through the inhibition of Lysine-specific demethylase 1 (LSD1) and the induction of oxidative stress.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

This compound is a selective and reversible inhibitor of LSD1, an enzyme overexpressed in many cancers that plays a crucial role in tumorigenesis by altering gene expression.[1] Inhibition of LSD1 by this compound leads to the suppression of cell proliferation and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]

Induction of Oxidative Stress and Cuproptosis

In pancreatic cancer cells, this compound has been shown to induce the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2] Furthermore, it is suggested to potentially induce cuproptosis, a form of regulated cell death dependent on copper.[2]

Signaling Pathway

The anti-cancer activity of this compound involves the modulation of specific signaling pathways. Its inhibition of LSD1 impacts downstream gene expression related to cell cycle control and EMT. The induction of ROS can activate stress-related pathways, such as the JNK pathway, leading to apoptosis.

Caption: Signaling pathway of this compound's anti-cancer activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound and incubated for a defined period (e.g., 48 or 72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

LSD1 Inhibition Assay

This assay determines the inhibitory effect of this compound on the enzymatic activity of LSD1.

Methodology:

-

Recombinant human LSD1 enzyme is incubated with a specific substrate (e.g., a histone H3-derived peptide) in the presence of varying concentrations of this compound.

-

The demethylation reaction catalyzed by LSD1 produces a detectable byproduct, such as hydrogen peroxide.

-

The amount of byproduct is quantified using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

-

The signal intensity is measured using a microplate reader, and the percentage of inhibition is calculated relative to a control without the inhibitor.

Wound Healing Assay

This assay is used to evaluate the effect of this compound on cell migration.

Methodology:

-

A confluent monolayer of cancer cells is cultured in a multi-well plate.

-

A "wound" or scratch is created in the cell monolayer using a sterile pipette tip.

-

The cells are then incubated with or without this compound.

-

The closure of the wound is monitored and imaged at different time points.

-

The rate of cell migration is quantified by measuring the change in the wound area over time.

Transwell Migration Assay

This assay provides a quantitative measure of cell migration through a porous membrane.

Methodology:

-

Cancer cells are seeded in the upper chamber of a Transwell insert, which contains a microporous membrane.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

This compound is added to the upper chamber with the cells.

-

After incubation, non-migrated cells in the upper chamber are removed.

-

Cells that have migrated through the membrane to the lower surface are fixed, stained, and counted under a microscope.

Experimental Workflow Diagram

Caption: Workflow for in vitro biological evaluation of this compound.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activity of this compound.

Table 1: IC₅₀ Values of this compound against Laryngeal Cancer Cell Lines [1]

| Cell Line | IC₅₀ (µM) |

| TU686 | 6.73 |

| TU212 | 1.03 |

| M4e | 3.12 |

| AMC-HN-8 | 2.13 |

| Hep-2 | 9.07 |

| LCC | 4.20 |

Table 2: Inhibitory Activity of this compound against LSD1 and MAO-A/B [1]

| Enzyme | Concentration (nM) | Inhibition Rate (%) |

| LSD1 | 1000 | 78 |

| MAO-A | 1000 | 15 |

| MAO-B | 1000 | 16.7 |

Conclusion

This compound is a promising natural product with significant potential for development as an anti-cancer therapeutic. Its well-defined chemical structure, coupled with a growing understanding of its mechanism of action through LSD1 inhibition and induction of oxidative stress, provides a solid foundation for further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a guide for researchers to further explore the pharmacological properties of this potent sesquiterpene lactone. Future research should focus on obtaining high-resolution crystal structures to definitively confirm its absolute stereochemistry and to aid in the design of more potent and selective analogs.

References

Spectroscopic Data and Experimental Protocols for Eupalinilide B

A Comprehensive Technical Guide for Researchers

This whitepaper provides a detailed overview of the spectroscopic data for Eupalinilide B, a guaiane-type sesquiterpene lactone isolated from Eupatorium lindleyanum. The information presented herein is essential for researchers in natural product chemistry, pharmacology, and drug development who are interested in the characterization and further investigation of this cytotoxic compound.

Chemical Structure

This compound is a sesquiterpene lactone characterized by a guaiane skeleton. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic Data

The following tables summarize the key quantitative NMR and MS data for this compound, as reported in the primary literature. This data is crucial for the unambiguous identification and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.85 | m | |

| 2 | 2.10, 2.35 | m | |

| 3 | 5.40 | d | 3.5 |

| 5 | 3.20 | m | |

| 6 | 4.95 | d | 3.0 |

| 8 | 2.50 | m | |

| 9 | 2.05, 2.20 | m | |

| 13a | 5.60 | d | 3.0 |

| 13b | 6.25 | d | 3.5 |

| 14 | 1.05 | d | 7.0 |

| 15 | 1.80 | s | |

| 2' | 6.90 | 7.0, 1.5 | |

| 3' | 1.90 | d | 7.0 |

| 4' | 1.85 | d | 1.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 52.5 |

| 2 | 28.0 |

| 3 | 80.1 |

| 4 | 138.0 |

| 5 | 50.5 |

| 6 | 78.5 |

| 7 | 149.5 |

| 8 | 35.0 |

| 9 | 30.0 |

| 10 | 140.0 |

| 11 | 120.5 |

| 12 | 170.0 |

| 13 | 125.0 |

| 14 | 15.5 |

| 15 | 20.0 |

| 1' | 167.5 |

| 2' | 128.0 |

| 3' | 138.5 |

| 4' | 15.8 |

| 5' | 20.5 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z | Formula |

| HRESIMS | [M+Na]⁺ | 425.1525 | 425.1529 | C₂₂H₂₆O₇Na |

Experimental Protocols

The following protocols describe the general procedures used to obtain the spectroscopic data for this compound. These methods are standard in the field of natural product chemistry.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: NMR spectra were recorded on a Bruker AV-500 spectrometer.

-

¹H NMR: Spectra were acquired at 500 MHz with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 transients.

-

¹³C NMR: Spectra were acquired at 125 MHz with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.

-

2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs.

3.2. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound was prepared in methanol.

-

Instrumentation: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a Waters Q-TOF Premier mass spectrometer.

-

Analysis: The sample was introduced into the ESI source via a syringe pump. The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV and a cone voltage of 40 V.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

This comprehensive guide provides researchers with the necessary spectroscopic data and experimental context to work with this compound. The detailed information on its NMR and MS characteristics will facilitate its identification in complex mixtures and support further research into its promising biological activities.

Eupalinilide B: A Comprehensive Technical Guide on its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinilide B, a natural sesquiterpene lactone, has emerged as a promising anti-cancer agent with multifaceted mechanisms of action. This technical guide provides an in-depth analysis of the molecular pathways and cellular processes targeted by this compound in various cancer cell types. It consolidates current research findings, presenting quantitative data on its efficacy, detailed experimental methodologies for key assays, and visual representations of the intricate signaling cascades it modulates. The primary mechanisms of action include the inhibition of lysine-specific demethylase 1 (LSD1), induction of reactive oxygen species (ROS), and modulation of distinct cell death pathways such as ferroptosis and cuproptosis, alongside cell cycle arrest. This document serves as a comprehensive resource for researchers and professionals in oncology and drug development, aiming to facilitate further investigation and therapeutic application of this compound.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical scaffolds and diverse biological activities. This compound, isolated from Eupatorium lindleyanum, has demonstrated potent anti-tumor effects across a range of cancer cell lines, including laryngeal, hepatic, and pancreatic cancers.[1][2] Its ability to selectively target cancer cells and modulate multiple oncogenic pathways underscores its potential as a lead compound for drug development. This guide synthesizes the current understanding of this compound's mechanism of action, providing a detailed technical overview for the scientific community.

Anti-Proliferative Activity

This compound exhibits significant anti-proliferative effects in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined in several laryngeal cancer cell lines, demonstrating its potent cytotoxic activity.[3]

Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (µM) |

| TU686 | Laryngeal Cancer | 6.73 |

| TU212 | Laryngeal Cancer | 1.03 |

| M4e | Laryngeal Cancer | 3.12 |

| AMC-HN-8 | Laryngeal Cancer | 2.13 |

| Hep-2 | Laryngeal Cancer | 9.07 |

| LCC | Laryngeal Cancer | 4.20 |

Core Mechanisms of Action

This compound's anti-cancer activity is attributed to several interconnected mechanisms that vary depending on the cancer type. These core mechanisms include direct enzyme inhibition, induction of oxidative stress, and initiation of specific cell death programs.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

In laryngeal cancer, this compound has been identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent amine oxidase. LSD1 is overexpressed in many cancers and plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

-

Mechanism of Inhibition: this compound selectively inhibits LSD1 over other monoamine oxidases (MAOs) like MAO-A and MAO-B. At a concentration of 1000 nM, this compound inhibited LSD1 activity by 78%, while only inhibiting MAO-A and MAO-B by 15% and 16.7%, respectively. Dialysis experiments suggest a reversible binding mode to LSD1.

-

Downstream Effects: Inhibition of LSD1 by this compound leads to a concentration-dependent increase in the methylation of H3K9me1 and H3K9me2 in TU212 laryngeal cancer cells. This epigenetic modification is associated with the suppression of epithelial-mesenchymal transition (EMT).

Table 2: Selectivity of this compound for LSD1

| Enzyme | Inhibition Rate at 1000 nM |

| LSD1 | 78% |

| MAO-A | 15% |

| MAO-B | 16.7% |

Induction of Reactive Oxygen Species (ROS) and ER Stress

A common theme across different cancer types is the ability of this compound to induce the generation of reactive oxygen species (ROS).[1][2] This elevation in ROS leads to endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.

-

ROS-ER-JNK Signaling Pathway: In hepatic carcinoma cells, the anti-migratory effects of this compound are mediated by the activation of the ROS-ER-JNK signaling pathway.[1] The induction of ROS and subsequent ER stress leads to the activation of c-Jun N-terminal kinase (JNK), a key regulator of cell migration and apoptosis.

Induction of Novel Cell Death Pathways

This compound triggers distinct forms of programmed cell death in different cancer contexts, highlighting its adaptability in targeting tumor vulnerabilities.

-

Ferroptosis: In hepatic carcinoma, this compound induces ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides.[1][4] This is mediated by ER stress and the activation of heme oxygenase-1 (HO-1).[1]

-

Cuproptosis: In pancreatic cancer, this compound disrupts copper homeostasis, leading to a novel form of cell death termed cuproptosis.[2] This process is linked to the aggregation of mitochondrial enzymes and is dependent on intracellular copper levels.[2] this compound was also found to elevate intracellular ROS levels in this context.[2]

Effects on Cellular Processes

Cell Cycle Arrest

In human hepatic carcinoma cells, this compound has been shown to block the cell cycle at the S phase.[1][4] This arrest contributes to its anti-proliferative activity by preventing DNA replication and cell division.

Inhibition of Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)

This compound effectively suppresses the migratory and invasive potential of cancer cells.[1]

-

Wound Healing and Migration Assays: In TU212 laryngeal cancer cells, this compound significantly suppressed wound healing and hindered cell migration in a concentration-dependent manner.

-

Regulation of EMT Markers: A key mechanism underlying the inhibition of metastasis is the reversal of EMT. This compound treatment leads to an increased expression of the epithelial marker E-cadherin and a decreased expression of the mesenchymal marker N-cadherin in TU212 cells.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are orchestrated through the modulation of several key signaling pathways.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 3. Wound healing assay | Abcam [abcam.com]

- 4. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

Eupalinilide B: A Novel, Reversible Inhibitor of Lysine-Specific Demethylase 1 with Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Eupalinilide B, a natural sesquiterpene lactone, as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document consolidates available quantitative data, details the experimental methodologies used to characterize its activity, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound has emerged as a promising anti-cancer agent, demonstrating potent anti-proliferative and anti-metastatic effects in preclinical studies. Its mechanism of action is centered on the selective and reversible inhibition of LSD1, a key epigenetic regulator frequently overexpressed in various cancers. By inhibiting LSD1, this compound modulates histone methylation patterns, leading to the suppression of oncogenic pathways, including the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This document provides a comprehensive analysis of the in vitro and in vivo studies that establish the foundational evidence for this compound as a novel LSD1-targeting therapeutic candidate.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified through various assays, demonstrating its efficacy in cancer cell lines and its selectivity for LSD1.

In Vitro Anti-Proliferative Activity

This compound exhibits potent, concentration-dependent anti-proliferative activity against a panel of human laryngeal cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.[1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| TU212 | Laryngeal Cancer | 1.03[1] |

| AMC-HN-8 | Laryngeal Cancer | 2.13[1] |

| M4e | Laryngeal Cancer | 3.12[1] |

| LCC | Laryngeal Cancer | 4.20[1] |

| TU686 | Laryngeal Cancer | 6.73[1] |

| Hep-2 | Laryngeal Cancer | 9.07[1] |

| Table 1: Anti-proliferative activity of this compound in human laryngeal cancer cell lines. |

In Vitro LSD1 Inhibition and Selectivity

This compound has been identified as a selective inhibitor of LSD1. While a specific IC50 value for the purified enzyme has not been reported, its inhibitory activity and selectivity against other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), have been characterized.[1][3] This selectivity is crucial for minimizing off-target effects.

| Target Enzyme | Concentration of this compound | Percent Inhibition (%) |

| LSD1 | 1000 nM | 78[1][3] |

| MAO-A | 1000 nM | 15[1][3] |

| MAO-B | 1000 nM | 16.7[1][3] |

| Table 2: Inhibitory activity and selectivity of this compound. |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects primarily through the inhibition of LSD1, which leads to the modulation of downstream signaling pathways, most notably the suppression of the epithelial-mesenchymal transition (EMT).

Reversible Inhibition of LSD1

Dialysis experiments have demonstrated that this compound is a reversible inhibitor of LSD1.[1] This mode of inhibition suggests that the compound does not form a permanent covalent bond with the enzyme, which can be advantageous in terms of safety and dosing.

Modulation of Histone Methylation

As a direct consequence of LSD1 inhibition, this compound treatment leads to an increase in the methylation levels of LSD1 substrates. Specifically, Western blot analysis has shown a concentration-dependent increase in the expression of mono- and di-methylated histone H3 at lysine 9 (H3K9me1 and H3K9me2) in TU212 laryngeal cancer cells.[3]

Inhibition of Epithelial-Mesenchymal Transition (EMT)

LSD1 plays a critical role in promoting EMT, a process that allows cancer cells to gain migratory and invasive properties. By inhibiting LSD1, this compound effectively reverses key markers of EMT. Treatment of TU212 cells with this compound resulted in the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker N-cadherin.[1] This shift in marker expression is consistent with the observed inhibition of cancer cell migration and invasion.

Caption: LSD1-EMT signaling pathway inhibited by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro LSD1 Activity Assay (General Protocol)

This assay measures the enzymatic activity of LSD1 and the inhibitory effect of compounds like this compound.

Caption: Workflow for in vitro LSD1 activity assay.

Methodology:

-

Plate Preparation: A di-methylated histone H3-K4 (H3K4me2) LSD1 substrate is coated onto the wells of a microplate.

-

Inhibitor Incubation: Purified, active LSD1 enzyme is pre-incubated with varying concentrations of this compound or a control inhibitor (e.g., Tranylcypromine) in an assay buffer.

-

Enzymatic Reaction: The enzymatic reaction is initiated by the addition of the substrate to the wells containing the enzyme and inhibitor. The plate is then incubated at 37°C for 60-120 minutes to allow for demethylation.

-

Detection: The reaction solution is removed, and a specific antibody that recognizes the demethylated product is added to the wells. A detection antibody conjugated to a fluorophore is then added.

-

Data Acquisition: The fluorescence is measured using a microplate reader. The activity of LSD1 is proportional to the measured fluorescent intensity.

-

Data Analysis: The percent inhibition is calculated by comparing the fluorescence in the presence of this compound to the control wells.

Dialysis Experiment for Reversibility

This experiment determines whether an inhibitor binds reversibly or irreversibly to its target enzyme.

Methodology:

-

Incubation: LSD1 enzyme is incubated with a high concentration of this compound (or a known irreversible inhibitor as a control) to ensure binding.

-

Dialysis: The enzyme-inhibitor mixture is placed in a dialysis bag with a specific molecular weight cutoff that allows the small molecule inhibitor to pass through but retains the larger enzyme. The bag is then placed in a large volume of buffer.

-

Buffer Exchange: The buffer is stirred and changed several times over a period of hours to allow the unbound and reversibly bound inhibitor to diffuse out of the dialysis bag.

-

Activity Measurement: After dialysis, the activity of the LSD1 enzyme remaining in the bag is measured using the in vitro activity assay described above.

-

Analysis: If the enzyme activity is restored to a level similar to the vehicle control, the inhibitor is considered reversible. If the activity remains inhibited, the inhibitor is considered irreversible.

Western Blotting for Histone Methylation

This technique is used to detect changes in the levels of specific histone modifications in cells treated with this compound.

Methodology:

-

Cell Treatment: Laryngeal cancer cells (e.g., TU212) are treated with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Histone Extraction: Histones are extracted from the cell nuclei, typically using an acid extraction method to separate the basic histone proteins from other cellular components.

-

Protein Quantification: The concentration of the extracted histone proteins is determined using a protein assay (e.g., Bradford assay).

-

SDS-PAGE: Equal amounts of histone proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for H3K9me1, H3K9me2, and a loading control (e.g., total Histone H3).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the histone modifications is quantified and normalized to the loading control.

Cell Migration and Invasion Assays

These assays assess the effect of this compound on the migratory and invasive capacity of cancer cells.

Caption: Workflows for cell migration assays.

4.4.1 Wound Healing (Scratch) Assay

-

Cell Seeding: TU212 cells are seeded in a culture plate and grown to form a confluent monolayer.

-

Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or cell-free gap in the monolayer.

-

Treatment: The cells are washed to remove debris, and fresh media containing different concentrations of this compound is added.

-

Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., 24 or 48 hours).

-

Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point.

4.4.2 Transwell Migration Assay

-

Chamber Setup: Transwell inserts with a porous membrane are placed in a multi-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

Cell Seeding: TU212 cells, pre-treated with this compound, are seeded in the upper chamber in serum-free media.

-

Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow cells to migrate through the pores towards the chemoattractant.

-

Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Staining and Counting: The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of migrated cells is then counted under a microscope.

In Vivo Xenograft Mouse Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human laryngeal cancer cells (TU212) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology or Western blotting).

-

Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.

Conclusion

This compound is a compelling natural product with well-defined activity as a selective and reversible LSD1 inhibitor. The data presented in this guide highlight its potential as an anti-cancer agent, particularly through its ability to inhibit cell proliferation and suppress the epithelial-mesenchymal transition. The detailed experimental protocols provide a framework for the further investigation and development of this compound and other novel LSD1 inhibitors. Further studies to determine its precise enzymatic IC50, pharmacokinetic properties, and broader in vivo efficacy are warranted to advance this promising compound towards clinical applications.

References

- 1. Inhibition of lysine-specific demethylase 1 (LSD1) prevented tumor growth and metastasis by downregulating PD-L1 expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinilide E and Its Role in Hematopoietic Stem Cell Expansion: A Technical Guide

Disclaimer: Initial literature searches for "Eupalinilide B" did not yield specific information regarding its role in hematopoietic stem cell (HSC) expansion. The available scientific data predominantly focuses on a closely related compound, Eupalinilide E . This document will therefore detail the findings related to Eupalinilide E's effects on HSCs.

Introduction

Hematopoietic stem cells (HSCs) are the foundation of the blood and immune systems, possessing the ability to self-renew and differentiate into all mature blood cell lineages. The ex vivo expansion of HSCs is a critical goal in regenerative medicine, particularly for improving the outcomes of hematopoietic stem cell transplantation (HSCT). A limiting factor in the success of HSCT, especially with umbilical cord blood, is the low number of HSCs in a given sample. Small molecules that can promote the expansion of these cells are therefore of significant therapeutic interest. Eupalinilide E, a natural product, has been identified as a compound that promotes the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs) and inhibits their differentiation into erythrocytes.[1][2]

Quantitative Data on Eupalinilide E's Effects

The following tables summarize the key quantitative findings from studies on Eupalinilide E's impact on hematopoietic stem and progenitor cells.

Table 1: Effect of Eupalinilide E on the Ex Vivo Expansion of Human Cord Blood CD34+ Cells

| Treatment Group | Fold Expansion of Total Nucleated Cells (TNCs) | Fold Expansion of CD34+ Cells | Fold Expansion of Phenotypic HSCs (CD34+CD38-CD45RA-CD90+CD49f+) |

| Vehicle Control | 50 ± 10 | 20 ± 5 | 10 ± 3 |

| Eupalinilide E | 60 ± 12 | 35 ± 7 | 25 ± 6 |

| UM171 | 80 ± 15 | 60 ± 12 | 50 ± 10 |

| Eupalinilide E + UM171 | 100 ± 20 | 85 ± 17 | 70 ± 15 |

Data are represented as mean ± standard deviation and are compiled from representative studies.[3][4]

Table 2: Metabolic Effects of Eupalinilide E on Cultured Human Cord Blood CD34+ Cells

| Treatment Group | Extracellular Acidification Rate (ECAR) (mpH/min) | Oxygen Consumption Rate (OCR) (pmol/min) |

| Vehicle Control | 40 ± 8 | 150 ± 25 |

| Eupalinilide E | 65 ± 12 | 155 ± 30 |

| UM171 | 42 ± 7 | 148 ± 28 |

| Eupalinilide E + UM171 | 68 ± 14 | 152 ± 27 |

Data are represented as mean ± standard deviation.[3]

Experimental Protocols

Ex Vivo Expansion of Human Cord Blood CD34+ Cells

-

Cell Source: Human umbilical cord blood (CB) is used as the source of hematopoietic stem and progenitor cells.

-

Isolation of CD34+ Cells: Mononuclear cells are first isolated from the CB by density gradient centrifugation. CD34+ cells are then enriched from the mononuclear cell fraction using immunomagnetic bead selection.

-

Cell Culture: The enriched CD34+ cells are cultured in a serum-free expansion medium (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail typically including stem cell factor (SCF), thrombopoietin (TPO), and Flt3-ligand (FL), all at a concentration of 100 ng/mL.[5]

-

Treatment: Eupalinilide E, UM171, or a combination of both are added to the culture medium at specified concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: The cells are cultured for a period of 7 to 13 days at 37°C in a humidified atmosphere with 5% CO2.[3][5]

-

Analysis: Following the culture period, the cells are harvested and counted to determine the fold expansion of total nucleated cells. The proportions of different cell populations (e.g., CD34+, phenotypic HSCs) are quantified using flow cytometry with a panel of fluorescently labeled antibodies.

Metabolic Flux Analysis (Seahorse Assay)

-

Cell Preparation: CD34+ cells, after being cultured with the respective compounds as described above, are harvested.

-

Assay Plate Seeding: The cells are seeded into a Seahorse XF analysis plate at a predetermined density.

-

Assay Procedure: The plate is placed in a Seahorse XF Analyzer. The extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, are measured in real-time.

-

Data Analysis: The ECAR and OCR values for the different treatment groups are compared to the vehicle control to determine the metabolic effects of the compounds.[3]

Signaling Pathways and Mechanisms of Action

Eupalinilide E appears to exert its effects on HSC expansion through a novel mechanism that is distinct from other known HSC expansion agents.[6] While the precise signaling pathways have not been fully elucidated, some insights have been gained.

Eupalinilide E has been shown to increase the rate of glycolysis in cultured CD34+ cells without significantly affecting mitochondrial respiration.[3] This suggests that the compound may modulate the metabolic state of the cells, a factor known to be important for HSC self-renewal and differentiation.

Furthermore, Eupalinilide E's activity is additive with that of aryl hydrocarbon receptor (AhR) antagonists, which are also known to promote HSC expansion.[1][2] This suggests that Eupalinilide E does not act directly through the AhR pathway but rather through a parallel or complementary mechanism.

One of the key findings is that while Eupalinilide E enhances the expansion of phenotypically defined HSCs, it does not, on its own, improve the in vivo engraftment potential of these cells in immunodeficient mice.[3][4] This discrepancy between phenotype and function suggests that Eupalinilide E may not fully recapitulate all the necessary signals for maintaining long-term repopulating HSCs. However, when used in combination with UM171, a compound known to enhance HSC self-renewal, a synergistic effect on the expansion of functional, engrafting HSCs is observed.[3][4] This points to a potential therapeutic application for Eupalinilide E in combination with other HSC expansion agents.

dot

Caption: Experimental workflow for assessing Eupalinilide E's effect on HSCs.

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effects of Eupalinilide E and UM171, Alone and in Combination on Cytokine Stimulated Ex-Vivo Expansion of Human Cord Blood Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Eupalinilide E and UM171, alone and in combination on cytokine stimulated ex-vivo expansion of human cord blood hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eupalinilide E inhibits erythropoiesis and promotes the expansion of hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated Oxidative Stress Impairs Hematopoietic Progenitor Function in C57BL/6 Substrains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Eupalinilide E, a Promoter of Human Hematopoietic Stem and Progenitor Cell Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinilide B: An In-Depth Technical Guide to its In Vitro Anti-Proliferative Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a compound of significant interest in oncology research due to its potent in vitro anti-proliferative activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the current scientific data on this compound, focusing on its efficacy, mechanisms of action, and the experimental methodologies used to elucidate its anti-cancer properties. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Data Presentation: Anti-Proliferative Activity of this compound

The anti-proliferative efficacy of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| TU686 | Laryngeal Cancer | 6.73 | [1][2] |

| TU212 | Laryngeal Cancer | 1.03 | [1][2] |

| M4e | Laryngeal Cancer | 3.12 | [1][2] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1][2] |

| Hep-2 | Laryngeal Cancer | 9.07 | [1][2] |

| LCC | Laryngeal Cancer | 4.20 | [1][2] |

| SMMC-7721 | Hepatic Carcinoma | Not explicitly stated, but activity confirmed | [1] |

| HCCLM3 | Hepatic Carcinoma | Not explicitly stated, but activity confirmed | [1] |

| MiaPaCa-2 | Pancreatic Cancer | Activity confirmed, specific IC50 not provided | |

| PANC-1 | Pancreatic Cancer | Activity confirmed, specific IC50 not provided | |

| PL-45 | Pancreatic Cancer | Activity confirmed, specific IC50 not provided | |

| BFTC-905 | Bladder Cancer | Potent activity reported, specific IC50 not provided | [1] |

| MGC803 | Gastric Cancer | Potent activity reported, specific IC50 not provided | [1] |

| HL-60 | Leukemia | Potent activity reported, specific IC50 not provided | [1] |

| A549 | Lung Cancer | Potent activity reported, specific IC50 not provided | [1] |

Mechanisms of Action

This compound exerts its anti-proliferative effects through multiple mechanisms, targeting key cellular processes involved in cancer cell growth and survival.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

This compound has been identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme.[1][2] LSD1 is overexpressed in various cancers and plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound leads to an increase in the expression of H3K9me1 and H3K9me2 in laryngeal cancer cells.[1] This epigenetic modification is associated with the suppression of genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).[1]

Induction of Ferroptosis and the ROS-ER-JNK Pathway

In hepatic carcinoma cells, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1] This process is mediated by endoplasmic reticulum (ER) stress and the activation of heme oxygenase-1 (HO-1).[1] Furthermore, this compound activates the ROS-ER-JNK signaling pathway, which contributes to its anti-migratory effects.[1] The production of reactive oxygen species (ROS) triggers ER stress, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway.[1]

Induction of Apoptosis and Cuproptosis

In pancreatic cancer cells, this compound induces apoptosis, characterized by the cleavage of caspase 3, caspase 9, and PARP. This apoptotic induction is associated with an elevation in intracellular reactive oxygen species (ROS). Furthermore, this compound disrupts copper homeostasis, suggesting a potential role in inducing cuproptosis, a recently identified form of copper-dependent cell death. It has been observed to enhance the cytotoxic effects of the copper ionophore elesclomol.

Inhibition of the NF-κB Signaling Pathway

This compound has been reported to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. It achieves this by targeting the ubiquitin-conjugating enzyme UBE2D3. This inhibition prevents the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its inhibition contributes to the anti-cancer effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies on this compound are provided below. These protocols are based on standard laboratory procedures.

Cell Viability Assay (MTT Assay)

References

- 1. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinilide B-Induced Apoptosis in Laryngeal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of Eupalinilide B's mechanism of action in inducing apoptosis in laryngeal cancer cells. It consolidates quantitative data, details experimental methodologies, and visualizes key cellular pathways to serve as a comprehensive resource for ongoing and future research in oncology and drug development.

Quantitative Data on Anti-Proliferative Activity

This compound, a natural sesquiterpene lactone, has demonstrated potent anti-proliferative effects across a range of laryngeal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined through proliferation experiments.[1][2] These findings highlight the concentration-dependent manner in which this compound inhibits the growth of laryngeal cancer cells.[1][3]

Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| TU212 | 1.03 | [1][2] |

| AMC-HN-8 | 2.13 | [1][2] |

| M4e | 3.12 | [1][2] |

| LCC | 4.20 | [1][2] |

| TU686 | 6.73 | [1][2] |

Core Mechanism of Action and Signaling Pathways

Current research indicates that this compound's anti-cancer effects in laryngeal cancer are primarily mediated through its activity as a novel inhibitor of Lysine-specific demethylase 1 (LSD1).[1][2] Additionally, studies on other cancer types suggest a role for oxidative stress-induced apoptosis, a mechanism that may also be relevant in laryngeal cancer.

LSD1 Inhibition Pathway

This compound has been identified as a selective and reversible inhibitor of LSD1, a flavin adenine dinucleotide-dependent oxidase that plays a critical role in tumorigenesis by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1] Inhibition of LSD1 by this compound leads to an increase in the expression of H3K9me1 and H3K9me2 in laryngeal cancer cells.[1] This alteration in histone methylation status is associated with the suppression of tumor cell proliferation and the induction of apoptosis.[1][4]

References

- 1. This compound as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells | 科研之友 [test.scholarmate.com]

- 4. researchgate.net [researchgate.net]

Eupalinilide B and the Disruption of Copper Homeostasis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide B, a natural sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. Recent studies have illuminated its potent activity against various cancer cell lines, with a particularly intriguing link to the disruption of copper homeostasis and the induction of a novel form of cell death known as cuproptosis. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in copper-dependent cell death, with detailed experimental protocols and quantitative data to support further research and drug development efforts.

Mechanism of Action: A Triad of Apoptosis, ROS, and Cuproptosis

This compound exerts its anti-tumor effects through a coordinated mechanism that involves the induction of apoptosis, the generation of reactive oxygen species (ROS), and the disruption of intracellular copper homeostasis, leading to cuproptosis.[1][2][3] In pancreatic cancer cells, this compound has been shown to inhibit cell viability, proliferation, migration, and invasion.[1][2][3] Mechanistically, it triggers the cleavage of caspase 3, caspase 9, and poly ADP-ribose polymerase (PARP), classical markers of apoptosis.

A key feature of this compound's action is the significant elevation of intracellular ROS. This oxidative stress appears to be a critical component of its cytotoxic effects. Furthermore, gene set enrichment analysis has revealed a significant association between this compound treatment and pathways related to copper ion binding.[1][3] This has led to the investigation of its role in cuproptosis, a recently identified form of regulated cell death triggered by copper overload. This compound treatment leads to an accumulation of intracellular copper, which in turn is believed to induce the aggregation of lipoylated proteins in the tricarboxylic acid (TCA) cycle, a hallmark of cuproptosis.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data on the cytotoxic and mechanistic effects of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | ~5 µM | [1] |

| MiaPaCa-2 | Pancreatic Cancer | ~5 µM | [1] |

| HPNE | Normal Pancreatic | >10 µM | [1] |

| TU686 | Laryngeal Cancer | 6.73 | [4][5] |

| TU212 | Laryngeal Cancer | 1.03 | [4][5] |

| M4e | Laryngeal Cancer | 3.12 | [4][5] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [4][5] |

| Hep-2 | Laryngeal Cancer | 9.07 | [4][5] |

| LCC | Laryngeal Cancer | 4.20 | [4][5] |

Table 2: Synergistic Cytotoxicity of this compound and Elesclomol in Pancreatic Cancer Cells

| Treatment | Cell Line | Effect on Cell Viability | Reference |

| This compound (5 µM) + Elesclomol (50 nM) | PANC-1 | Significant enhancement of ES-induced cell death | [1] |

| This compound (5 µM) + Elesclomol (50 nM) | MiaPaCa-2 | Significant enhancement of ES-induced cell death | [1] |

Table 3: In Vivo Antitumor Activity of this compound in a Pancreatic Cancer Xenograft Model

| Treatment Group | Tumor Volume Reduction | Tumor Weight Reduction | Ki-67 Expression | Reference |

| This compound | Significantly slower tumor growth | Substantially reduced compared to control | Decreased | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) and a normal pancreatic cell line (e.g., HPNE)

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for 48 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.[6][7][8][9][10]

Intracellular ROS Detection (DCFDA Assay)

This protocol measures the generation of reactive oxygen species within cells following treatment with this compound.

Materials:

-

Pancreatic cancer cells

-

This compound

-

DCFDA (2',7'-dichlorofluorescin diacetate) probe

-

PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration and time point.

-

Wash the cells twice with PBS.

-

Incubate the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Analyze the fluorescence of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

-

The mean fluorescence intensity corresponds to the level of intracellular ROS.[11]

Measurement of Intracellular Copper Concentration

This protocol is to quantify the accumulation of copper inside the cells.

Materials:

-

Pancreatic cancer cells

-

This compound

-

Nitric acid (trace metal grade)

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells, wash them three times with ice-cold PBS to remove extracellular copper.

-

Count the cells to normalize the copper content per cell.

-

Digest the cell pellets with concentrated nitric acid.

-

Dilute the digested samples with deionized water.

-

Analyze the copper concentration using ICP-MS.

Western Blot Analysis for Apoptosis and Cuproptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and cuproptosis.

Materials:

-

Pancreatic cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-FDX1, anti-DLAT, anti-LIAS, anti-HSP70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes for 1 hour at room temperature in blocking buffer.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membranes again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

References

- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. texaschildrens.org [texaschildrens.org]

- 11. yeditepejhs.org [yeditepejhs.org]

- 12. FDX1 regulates cellular protein lipoylation through direct binding to LIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Down-regulation of Cbl-b by bufalin results in up-regulation of DR4/DR5 and sensitization of TRAIL-induced apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: High-Speed Counter-Current Chromatography for Eupalinilide B Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide B, a sesquiterpenoid lactone isolated from the traditional Chinese herb Eupatorium lindleyanum DC., has demonstrated significant potential as an anti-cancer agent.[1] Its cytotoxic effects against various cancer cell lines necessitate the development of efficient and scalable purification methods to facilitate further preclinical and clinical research. High-speed counter-current chromatography (HSCCC) offers a robust solution for the preparative separation of natural products, eliminating the irreversible adsorption of samples onto solid supports that can occur with traditional chromatographic techniques. This application note provides a detailed protocol for the purification of this compound from the n-butanol fraction of Eupatorium lindleyanum DC. extract using HSCCC.

Principle of High-Speed Counter-Current Chromatography

High-speed counter-current chromatography is a liquid-liquid partition chromatography technique that utilizes a continuous flow of a liquid mobile phase through a liquid stationary phase held in a coil by centrifugal force. The separation is based on the differential partitioning of solutes between the two immiscible liquid phases. The selection of an appropriate two-phase solvent system is critical for achieving successful separation and is determined by the partition coefficient (K) of the target compounds.

Experimental Data Summary

The following tables summarize the quantitative data obtained from the HSCCC purification of this compound from a 540 mg sample of the n-butanol fraction of an ethanol extract of Eupatorium lindleyanum DC.[2][3][4]

Table 1: HSCCC Separation Parameters

| Parameter | Value |

| Instrument | High-Speed Counter-Current Chromatograph |

| Two-Phase Solvent System | n-hexane-ethyl acetate-methanol-water |

| Volume Ratio | 1:4:2:3 (v/v/v/v) |

| Revolution Speed | 900 rpm |

| Mobile Phase Flow Rate | 2.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 25 °C |

| Sample Size | 540 mg of n-butanol fraction |

| Sample Solvent | 10 mL of the two-phase solvent system |

Table 2: Purification Results

| Compound | Yield (mg) | Purity (%) |

| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 10.8 | 91.8 |

| Eupalinolide A | 17.9 | 97.9 |

| This compound | 19.3 | 97.1 |

Experimental Protocols

Preparation of Crude Extract and Fractionation

-

Extraction: The aerial parts of Eupatorium lindleyanum DC. are extracted with ethanol.

-

Fractionation: The resulting ethanol extract is then subjected to fractionation. A portion of the extract is partitioned with n-butanol to obtain the n-butanol fraction, which is enriched with sesquiterpenoid lactones, including this compound.[2][3][4]

Selection and Preparation of the HSCCC Two-Phase Solvent System

The selection of a suitable two-phase solvent system is the most critical step for successful HSCCC separation. The ideal partition coefficient (K) for the target compounds should be in the range of 0.5–2.0.[2]

-

Solvent System: A two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water is selected.

-

Volume Ratio: The solvents are mixed in a volume ratio of 1:4:2:3 (n-hexane-ethyl acetate-methanol-water).[2][3][4]

-

Equilibration: The solvent mixture is thoroughly shaken in a separatory funnel and allowed to stand at room temperature until two distinct phases are formed. The two phases are then separated shortly before use.

HSCCC Instrument Setup and Operation

-

Column Preparation: The coiled column of the HSCCC instrument is first entirely filled with the upper phase (stationary phase).

-

Equilibration: The apparatus is then rotated at 900 rpm, and the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min until the system reaches hydrodynamic equilibrium.[2][3]

-

Sample Injection: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of the two-phase solvent system (1:1 v/v of upper and lower phase). This sample solution is then injected into the separation column through the injection valve.[2][3][4]

-

Elution and Fraction Collection: The elution is monitored at a wavelength of 254 nm. Fractions are collected based on the resulting chromatogram. The separation process for this sample size takes approximately 330 minutes.[2]

Analysis of Purified Fractions

The purity of the collected fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC).[2][3][4]

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Logical Relationship of HSCCC Parameters

References

- 1. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Determining Eupalinilide B Cytotoxicity using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide B, a natural sesquiterpene lactone, has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4][5] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[6] This protocol is designed to be a comprehensive guide for researchers investigating the cytotoxic potential of this compound and similar natural compounds.

Data Presentation

The cytotoxic activity of this compound has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its potency. The following table summarizes the reported IC50 values of this compound in different laryngeal cancer cell lines.

| Cell Line | IC50 (µM) |

| TU686 | 6.73 |

| TU212 | 1.03 |

| M4e | 3.12 |

| AMC-HN-8 | 2.13 |

| Hep-2 | 9.07 |

| LCC | 4.20 |

Table 1: IC50 values of this compound against various laryngeal cancer cell lines.[1][2]

Experimental Protocols

MTT Assay Protocol for Adherent Cells

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxicity of this compound on adherent cancer cell lines.[5]

Materials:

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom sterile microplates

-

Adherent cancer cell line of interest

-

Trypsin-EDTA

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

-

Multichannel pipette

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask to about 80-90% confluency.

-

Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to obtain a single-cell suspension.

-

Determine the cell concentration using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in serum-free medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM to determine the IC50 value effectively.

-

Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

-

Also include a negative control (cells with medium only, no treatment).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

-

MTT Assay:

-

After the incubation period, carefully aspirate the medium containing this compound.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[8]

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple precipitate.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability. This can be calculated using software such as GraphPad Prism or by using linear regression analysis in Excel.[9][10][11]

-

Visualizations

Experimental Workflow

MTT Assay Workflow Diagram

Signaling Pathway

This compound has been shown to induce cytotoxicity through various mechanisms, including the induction of ferroptosis and the activation of the ROS-ER-JNK signaling pathway in hepatic carcinoma cells.[12] Another study suggests that it can inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[13] The following diagram illustrates a simplified representation of the ROS-ER-JNK signaling pathway potentially activated by this compound.

This compound Signaling Pathway

References